Cas no 850375-05-2 (3-(2-methylthiazol-4-yl)benzaldehyde)

3-(2-Methylthiazol-4-yl)benzaldehyde is a versatile aromatic aldehyde featuring a 2-methylthiazole substituent at the 4-position of the benzene ring. This compound is particularly valuable in organic synthesis and pharmaceutical research due to its reactive aldehyde group, which enables further functionalization through condensation, reduction, or nucleophilic addition reactions. The thiazole moiety enhances its utility in heterocyclic chemistry, serving as a key intermediate for the development of bioactive molecules, including potential drug candidates. Its well-defined structure and high purity make it suitable for precise applications in medicinal chemistry and material science. The compound exhibits stability under standard conditions, ensuring reliable performance in synthetic workflows.
3-(2-methylthiazol-4-yl)benzaldehyde structure
850375-05-2 structure
Product Name:3-(2-methylthiazol-4-yl)benzaldehyde
CAS No:850375-05-2
MF:C11H9NOS
MW:203.260261297226
CID:716906
PubChem ID:7127782
Update Time:2025-05-24

3-(2-methylthiazol-4-yl)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • Benzaldehyde,3-(2-methyl-4-thiazolyl)-
    • 3-(2-methyl-1,3-thiazol-4-yl)benzaldehyde
    • 3-(2-Methyl-thiazol-4-yl)-benzaldehyde
    • DTXSID40427797
    • MS-22295
    • FQQPVEKQPGDYPD-UHFFFAOYSA-N
    • 3-(2-Methylthiazol-4-yl)benzaldehyde
    • 3-(2-methyl-thiazol-4-yl)-benzaldehyde, AldrichCPR
    • SCHEMBL4538229
    • CS-0365550
    • J-510541
    • 850375-05-2
    • DB-021598
    • 4-(3-Formylphenyl)-2-methyl-1,3-thiazole
    • 3-(2-methylthiazol-4-yl)benzaldehyde
    • Inchi: 1S/C11H9NOS/c1-8-12-11(7-14-8)10-4-2-3-9(5-10)6-13/h2-7H,1H3
    • InChI Key: FQQPVEKQPGDYPD-UHFFFAOYSA-N
    • SMILES: S1C(C)=NC(=C1)C1C=CC=C(C=O)C=1

Computed Properties

  • Exact Mass: 203.04000
  • Monoisotopic Mass: 203.04
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.2A^2
  • XLogP3: 2.5

Experimental Properties

  • Density: 1.229
  • Melting Point: 76 °C
  • Boiling Point: 368.3°C at 760 mmHg
  • Flash Point: 176.5°C
  • Refractive Index: 1.63
  • PSA: 58.20000
  • LogP: 2.93100

3-(2-methylthiazol-4-yl)benzaldehyde Security Information

  • Hazard Statement: Irritant
  • Hazard Category Code: 22-36
  • Safety Instruction: 26
  • Hazardous Material Identification: Xi

3-(2-methylthiazol-4-yl)benzaldehyde Customs Data

  • HS CODE:2934100090
  • Customs Data:

    China Customs Code:

    2934100090

    Overview:

    2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

3-(2-methylthiazol-4-yl)benzaldehyde Pricemore >>

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Additional information on 3-(2-methylthiazol-4-yl)benzaldehyde

Comprehensive Overview of 3-(2-methylthiazol-4-yl)benzaldehyde (CAS No. 850375-05-2): Properties, Applications, and Industry Insights

3-(2-methylthiazol-4-yl)benzaldehyde (CAS No. 850375-05-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This thiazole-containing benzaldehyde derivative is characterized by its unique molecular structure, combining a benzaldehyde core with a 2-methylthiazole substituent. The compound's CAS registry number 850375-05-2 serves as a critical identifier in chemical databases and regulatory documentation, ensuring precise tracking across global supply chains.

Recent trends in drug discovery have highlighted the importance of heterocyclic compounds like 3-(2-methylthiazol-4-yl)benzaldehyde. The thiazole moiety in its structure is particularly valuable, as this five-membered ring containing nitrogen and sulfur atoms frequently appears in biologically active molecules. Researchers are actively investigating its potential as a pharmacophore in developing new antimicrobial agents and kinase inhibitors, addressing current challenges in antibiotic resistance and cancer therapy.

The synthetic versatility of CAS 850375-05-2 makes it valuable for organic synthesis applications. Its aldehyde functional group serves as an excellent handle for condensation reactions, Schiff base formation, and other nucleophilic addition processes. Many laboratories utilize this compound as a building block for constructing more complex molecular architectures, particularly in medicinal chemistry projects. The growing demand for custom synthesis services has increased its relevance in the fine chemicals market.

From a material science perspective, 3-(2-methylthiazol-4-yl)benzaldehyde shows promise in developing functional materials. The conjugated system in its structure suggests potential applications in organic electronics and photovoltaic materials. Researchers are exploring its use in molecular sensors due to the thiazole ring's ability to coordinate with metal ions, a property that could be valuable for environmental monitoring technologies.

Analytical characterization of 850375-05-2 typically involves advanced techniques such as HPLC purification, NMR spectroscopy, and mass spectrometry. The compound's physicochemical properties, including its melting point, solubility profile, and stability under various conditions, are well-documented in technical literature. These parameters are crucial for researchers working with this chemical intermediate in both academic and industrial settings.

In the context of green chemistry initiatives, there's growing interest in developing sustainable synthesis routes for compounds like 3-(2-methylthiazol-4-yl)benzaldehyde. Recent publications have explored catalytic methods and microwave-assisted reactions to improve the atom economy of its production. These advancements align with the pharmaceutical industry's push toward environmentally friendly processes while maintaining high purity standards.

The commercial availability of CAS 850375-05-2 through specialty chemical suppliers has facilitated its adoption across multiple research domains. Procurement specialists often search for this compound using variations like "3-(2-methyl-4-thiazolyl)benzaldehyde" or "thiazole-4-carboxaldehyde derivative", highlighting the importance of synonym recognition in chemical databases. Proper storage conditions, typically under inert atmosphere at low temperatures, ensure the compound's long-term stability for research use.

Looking forward, the scientific community anticipates expanded applications for 3-(2-methylthiazol-4-yl)benzaldehyde in bioconjugation chemistry and proteomics research. Its potential as a crosslinking agent or fluorescent probe precursor is currently under investigation. These emerging applications demonstrate how specialty chemicals with well-defined structures continue to enable breakthroughs across life sciences and materials research.

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